1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound characterized by its unique heterocyclic structure. This compound features an imidazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula of this compound is C14H13N5O3, with a molecular weight of 299.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry and drug discovery due to the biological activities associated with its structural components.
This compound can be classified under the category of heterocyclic compounds, specifically those containing imidazole and oxadiazole rings. Heterocycles are compounds that contain one or more atoms other than carbon in their ring structure, which contributes to their reactivity and interaction with biological systems. The oxadiazole ring is particularly noted for its pharmacological properties, making it a subject of interest in drug development .
The synthesis of 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through various methods:
The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification post-synthesis.
The molecular structure consists of several key components:
The InChI (International Chemical Identifier) for this compound is:
The canonical SMILES representation is:
The compound can engage in various chemical reactions typical of imidazole and oxadiazole derivatives:
Reactions involving this compound often require specific conditions to favor desired pathways while minimizing side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly used to monitor reaction progress and product formation.
The mechanism of action for 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves interactions with biological targets such as enzymes and receptors:
Research indicates that derivatives of imidazole can exhibit anti-inflammatory, antiviral, and anticancer effects through these mechanisms .
The melting point and boiling point are not explicitly provided but can be determined through experimental methods or literature references.
This compound has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, languished in obscurity for nearly eight decades before its medicinal potential was recognized. Its pivotal role in drug discovery emerged in the 1960s with Oxolamine, a cough suppressant that became the first FDA-approved drug featuring this motif [8]. This breakthrough demonstrated the scaffold’s biological relevance and spurred further exploration. The 21st century witnessed an acceleration in 1,2,4-oxadiazole-based pharmaceuticals, including Ataluren, a pioneering drug for nonsense mutation-induced Duchenne muscular dystrophy, and Pleconaril, an antiviral agent targeting picornaviruses [4] [8].
A transformative advancement was the recognition of 1,2,4-oxadiazole as a bioisostere for ester and amide bonds. This property addresses metabolic instability associated with traditional carbonyl groups while maintaining target-binding capabilities. For instance, the oxadiazole ring’s resistance to enzymatic hydrolysis enhances in vivo half-lives, making it invaluable in protease-targeted therapies [4] [8]. The scaffold’s versatility is further evidenced by its presence in natural products like Phidianidines (cytotoxic marine alkaloids) and Quisqualic acid (a neuroactive plant derivative), underscoring its evolutionary biological relevance [8].
Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Compound/Drug | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First commercial drug with 1,2,4-oxadiazole core |
2000s | Ataluren (PTC124) | Genetic disorders (DMD, Cystic fibrosis) | Nonsense mutation readthrough promoter |
2010s | Pleconaril | Antiviral (Picornavirus) | VP1 capsid binder; clinical phase III |
2011 | Phidianidine A & B | Cytotoxic natural products | Isolated from sea slug; targets PTP1B/CXCR4 receptors |
2020s | AZD-3839 (Alzheimer’s candidate) | Neurology | BACE1 inhibitor; advanced preclinical studies |
Synthetic methodologies have evolved significantly, transitioning from traditional thermal cyclization (140°C) to ambient-temperature protocols. The landmark TBAF (tetrabutylammonium fluoride)-mediated cyclization, introduced by Gangloff and Rice in 2001, enabled efficient ring closure at room temperature, preserving thermolabile functional groups [2] [8]. This method facilitated the synthesis of complex hybrids, including our focal compound, by preventing decomposition during heterocycle formation.
Imidazole, a diazaheterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacodynamic profile. Its ability to engage in hydrogen bonding, coordinate metals, and interact with biological targets via π-π stacking underpins its prevalence in FDA-approved drugs. Notable examples include Dacarbazine (alkylating antineoplastic), Zoledronic acid (osteoporosis treatment), and kinase inhibitors like Nilotinib [3] [6].
The imidazole ring’s physicochemical properties significantly enhance drug-likeness. Its moderate basicity (pKa ~7.0) allows ionization under physiological conditions, improving solubility and membrane permeability. Additionally, the ring’s metabolic stability and capacity to modulate pharmacokinetic profiles make it ideal for hybrid architectures targeting intracellular enzymes [6]. In anticancer drug design, imidazole derivatives disrupt kinase signaling, DNA synthesis, and apoptosis pathways. For instance, Tipifarnib (farnesyltransferase inhibitor) exploits the imidazole ring to coordinate zinc in the enzyme’s active site, halting Ras oncogene activation [3] [6].
Table 2: FDA-Approved Imidazole-Containing Drugs with Anticancer Applications
Drug Name | Molecular Target | Cancer Indication | Mechanistic Role of Imidazole |
---|---|---|---|
Dacarbazine | DNA alkylation; 6PGD inhibition | Metastatic melanoma, Hodgkin’s | Bioactivation to MTIC; DNA crosslinking |
Nilotinib | BCR-ABL tyrosine kinase | Chronic myeloid leukemia (CML) | Binds kinase hinge region; competitive ATP inhibition |
Tipifarnib | Farnesyltransferase | Acute myeloid leukemia (AML) | Zinc coordination in catalytic domain |
Zoledronic Acid | Farnesyl pyrophosphate synthase | Bone metastasis (Multiple cancers) | Bisphosphonate backbone; osteoclast apoptosis |
Recent innovations focus on imidazole hybrids that synergize multiple mechanisms. Hybrids incorporating imidazole with quinoxaline, chalcone, or benzotriazole units show enhanced cytotoxicity, as seen in compounds like 318-Ii, which induces G2/M cell cycle arrest in leukemia cells [6]. The 4-carboxylic acid substituent in our focal compound further enables salt formation, prodrug derivatization, and targeted delivery—strategies critical for optimizing bioavailability [9].
The integration of 1,2,4-oxadiazole and imidazole into single molecular frameworks represents a paradigm shift in rational drug design. These hybrids leverage complementary pharmacological properties: the oxadiazole’s bioisosteric stability and the imidazole’s target engagement versatility. Such architectures target multifactorial diseases, including oncology, infectious diseases, and neurological disorders, by simultaneously modulating interconnected pathways [3] [8].
Synthetic breakthroughs have been instrumental in advancing these hybrids. Key methods include:
The hybrid compound 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid (MW: 299.29 g/mol; Formula: C₁₄H₁₃N₅O₃) exemplifies this synergy [9]. Its structure features:
Table 3: Synthetic Pathways for 1,2,4-Oxadiazole-Imidazole Hybrids
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Classical Cyclization | Reflux (toluene/water); 12–24 hrs | 35–93% | Catalyst-free; aqueous compatibility | High temp; moderate yields |
TBAF-Mediated Cyclization | THF/MeCN; RT; 1–16 hrs | 70–98% | Ambient temp; preserves thermolabile groups | Requires O-acylamidoxime isolation |
One-Pot Synthesis | DMSO/K₂CO₃; RT to 80°C; 2–6 hrs | 61–93% | No intermediate isolation; scalable | Limited solvent options |
Microwave-Assisted | Irradiation; 100–140°C; 10–30 mins | 75–95% | Rapid; high purity | Specialized equipment required |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: